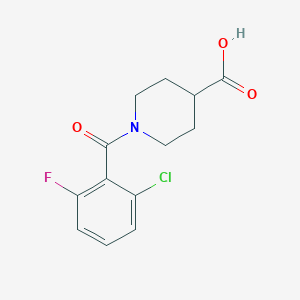![molecular formula C22H26ClN3O3 B254334 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione, also known as CC-115, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promise in inhibiting the activity of certain enzymes, which can have a positive impact on various physiological processes.
Wirkmechanismus
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione works by inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in various physiological processes, including cell growth, proliferation, and survival. By inhibiting the activity of mTORC1 and mTORC2, this compound can have a positive impact on these processes, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione is that it has been shown to be effective in inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mTOR pathway. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders. One limitation of this compound is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for the study of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione. One area of research could focus on the development of more potent and selective inhibitors of mTORC1 and mTORC2. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, future studies could investigate the safety and efficacy of this compound in clinical trials, which could provide valuable information about its potential use in humans.
Synthesemethoden
The synthesis of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione involves several steps, including the reaction of 3-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione with 3-(1-piperidinylcarbonyl)aniline. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been studied extensively for its potential use in treating various diseases, including cancer, autoimmune disorders, and neurological disorders. In preclinical studies, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.
Eigenschaften
Molekularformel |
C22H26ClN3O3 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
3-chloro-1-cyclohexyl-4-[3-(piperidine-1-carbonyl)anilino]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H26ClN3O3/c23-18-19(22(29)26(21(18)28)17-10-3-1-4-11-17)24-16-9-7-8-15(14-16)20(27)25-12-5-2-6-13-25/h7-9,14,17,24H,1-6,10-13H2 |
InChI-Schlüssel |
ZIRPSIIDTCCLAU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4 |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)


![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)



![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)
